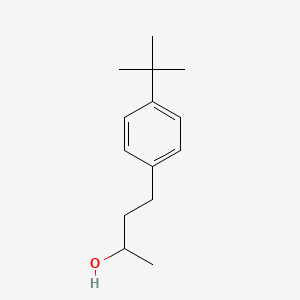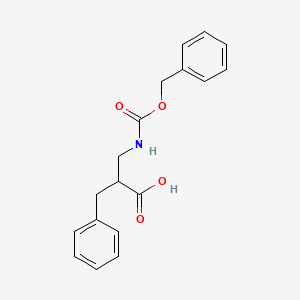![molecular formula C11H17Cl2NO B13543377 2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetylchloridehydrochloride](/img/structure/B13543377.png)
2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetylchloridehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropan]-8-yl}acetylchloridehydrochloride is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a spirocyclic system, which includes a bicyclo[3.2.1]octane core fused with a cyclopropane ring. The compound is often used in various scientific research applications due to its distinctive chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropan]-8-yl}acetylchloridehydrochloride typically involves multiple steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of the final compound . The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Análisis De Reacciones Químicas
Types of Reactions
2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropan]-8-yl}acetylchloridehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs .
Aplicaciones Científicas De Investigación
2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropan]-8-yl}acetylchloridehydrochloride has several scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropan]-8-yl}acetylchloridehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
3’-cyclopropyl-2’,2’-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]hydrochloride: A structurally related compound with similar chemical properties.
Uniqueness
2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropan]-8-yl}acetylchloridehydrochloride is unique due to its spirocyclic structure and the presence of both bicyclo[3.2.1]octane and cyclopropane rings. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C11H17Cl2NO |
|---|---|
Peso molecular |
250.16 g/mol |
Nombre IUPAC |
2-spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane]-8-ylacetyl chloride;hydrochloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c12-10(14)7-13-8-1-2-9(13)6-11(5-8)3-4-11;/h8-9H,1-7H2;1H |
Clave InChI |
IQNNHLRKSITAOO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC3(CC3)CC1N2CC(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



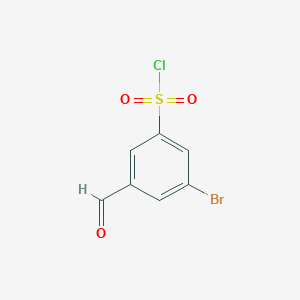
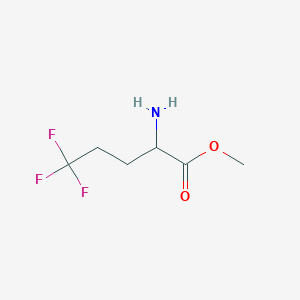
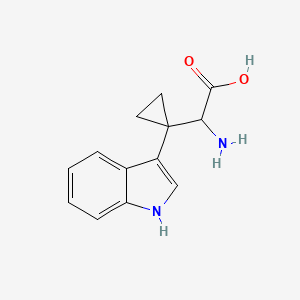

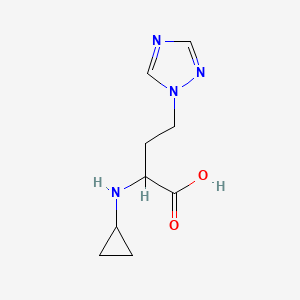
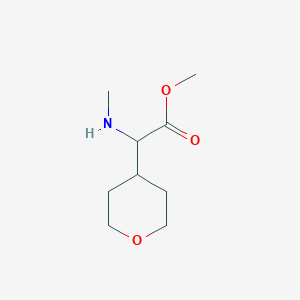

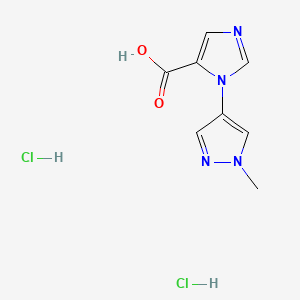
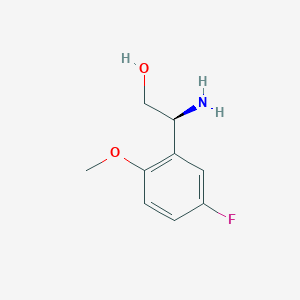
![tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B13543347.png)
